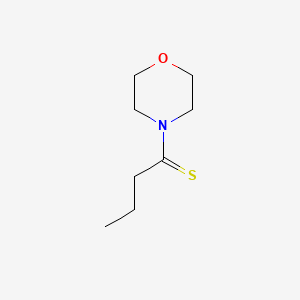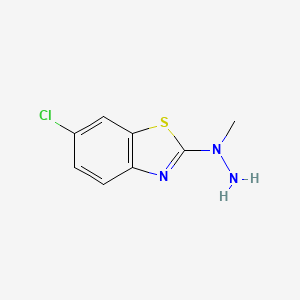
2,4(3H,5H)-Pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(3H,5H)-Pyrimidinedione, also known as barbituric acid, is a heterocyclic compound with the molecular formula C4H4N2O3. It is a derivative of pyrimidine and is characterized by the presence of two keto groups at positions 2 and 4 of the pyrimidine ring. This compound is a key intermediate in the synthesis of various barbiturate drugs, which are used as sedatives and anesthetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4(3H,5H)-Pyrimidinedione can be synthesized through several methods. One common method involves the condensation of urea with malonic acid in the presence of a strong acid catalyst. The reaction proceeds as follows:
Urea+Malonic Acid→this compound+Water
This reaction typically requires heating to around 100-150°C to proceed efficiently .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out in large reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors has been explored to improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4(3H,5H)-Pyrimidinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2,4(3H,5H)-Pyrimidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of nucleotides and nucleic acids.
Medicine: It is a key intermediate in the production of barbiturate drugs, which are used as sedatives, anesthetics, and anticonvulsants.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4(3H,5H)-Pyrimidinedione in biological systems involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anesthetic effects. This interaction increases the chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: Another heterocyclic compound with similar structural features but different chemical properties and applications.
Cyanuric Acid: A triazine derivative used in swimming pool disinfectants and as a stabilizer for chlorine.
Uniqueness
2,4(3H,5H)-Pyrimidinedione is unique due to its dual keto groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its role as a precursor to barbiturate drugs also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
4433-22-1 |
|---|---|
Formule moléculaire |
C4H4N2O2 |
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h2H,1H2,(H,6,7,8) |
Clé InChI |
SGLPRIIINMCHCW-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


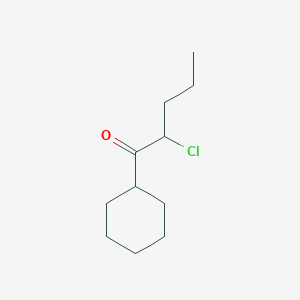

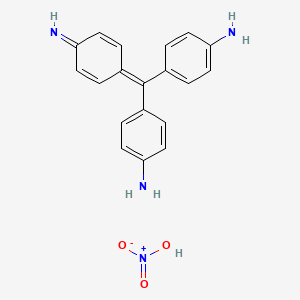
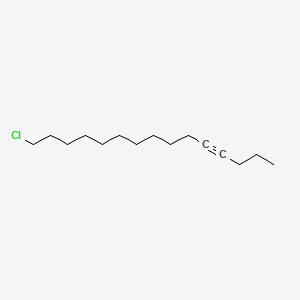

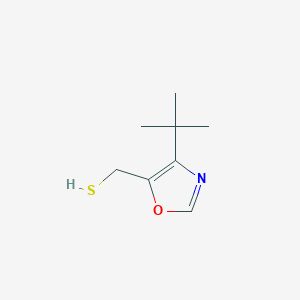
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
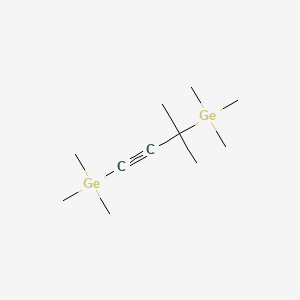
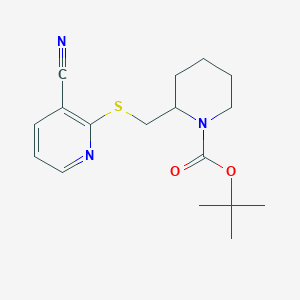

![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)
